Naluzotan is derived from the phenylpiperazine class of compounds, which are known for their psychoactive properties. The compound's systematic name is 1-(2-(4-(2-(4-fluorophenyl)piperazin-1-yl)ethyl)-1H-imidazol-1-yl)ethyl)-1H-pyrrole-2-carboxylic acid. Its chemical structure allows it to interact selectively with serotonin receptors, specifically influencing mood and cognition.
The synthesis of Naluzotan involves several key steps:
The synthetic routes often require careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product.
Naluzotan exhibits a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C_20H_24F N_3O_2, with a molecular weight of approximately 359.42 g/mol. The presence of fluorine in its structure enhances its pharmacological properties by improving binding affinity to the target receptors.
The chemical reactions involved in synthesizing Naluzotan generally include:
Each reaction step must be optimized to minimize side products and maximize yield.
Naluzotan acts primarily as an antagonist at the serotonin 5-HT_2A receptor. By blocking this receptor, it modulates neurotransmitter release and can alter mood and perception. This mechanism is particularly relevant in conditions such as schizophrenia, where serotonin dysregulation plays a significant role.
Naluzotan possesses distinct physical properties:
These properties are critical for its formulation into pharmaceutical products.
Naluzotan shows promise in various scientific applications:
Naluzotan (INN/USAN; PRX-00023) is a small molecule drug (molecular formula: C~23~H~38~N~4~O~3~S, molecular weight: 450.64 g/mol) developed by EPIX Pharmaceuticals Inc. as a novel therapeutic candidate for generalized anxiety disorder (GAD) and major depressive disorder (MDD) [1] [4]. Structurally, it belongs to the phenylpiperazine class of compounds, characterized by a N-(3-{4-[4-(1-cyclohexylmethanesulfonamido)butyl]piperazin-1-yl}phenyl)acetamide backbone [1] [7]. Its development stemmed from an integrated in silico 3D model-driven drug discovery approach aimed at identifying selective 5-HT~1A~ receptor agonists with optimized blood-brain barrier penetration [1] [6].
Pharmacologically, naluzotan is classified as a potent and selective serotonin 5-HT~1A~ receptor partial agonist, demonstrating high binding affinity (K~i~ = 5.1 nM) and functional activity (IC~50~ = 20 nM) at this target [4] [6]. In vitro assays confirmed its full agonist profile in cell-based functional systems (EC~50~ = 20 nM) [6]. Beyond its primary mechanism, naluzotan exhibits significant affinity for σ receptors (K~i~ = 100 nM in guinea pig models), though it lacks inhibitory activity against major cytochrome P450 isoforms, reducing concerns about metabolic drug interactions [1] [5] [6]. Preclinical studies demonstrated 11-16% oral bioavailability in rats and dogs, with brain-to-serum concentration ratios of ~0.5, confirming adequate CNS penetration comparable to established anxiolytics like buspirone [6].
Table 1: Pharmacological Profile of Naluzotan
Target | Affinity/Activity | Measurement Type | Significance |
---|---|---|---|
5-HT~1A~ receptor | K~i~ = 5.1 nM | Binding affinity | Primary therapeutic target |
5-HT~1A~ receptor | IC~50~ = 20 nM | Functional activity | Full agonist efficacy |
σ receptor | K~i~ = 100 nM | Binding affinity | Secondary target (guinea pig) |
hERG K+ channel | IC~50~ = 3800 nM | Functional block | Low arrhythmia risk |
Clinical development progressed through Phase 3 trials for GAD and Phase 2 for MDD and epilepsy [3] [4]. While initial studies reported significant anxiolytic and antidepressant effects on standard rating scales (HAM-A, HAM-D, and MADRS), later trials failed to demonstrate consistent superiority over placebo, leading to discontinuation of development despite favorable tolerability [1] [4]. Notably, headache (15% incidence vs. 10% placebo) was the most common adverse effect, and fewer patients dropped out due to side effects in the active group compared to controls in some studies [1].
Table 2: Clinical Development Timeline
Indication | Highest Phase | Outcome | Key Findings |
---|---|---|---|
Generalized Anxiety Disorder | Phase 3 | Discontinued | Mixed efficacy results; superior tolerability vs controls |
Major Depressive Disorder | Phase 2 | Discontinued | Inconsistent antidepressant effects across trials |
Temporal Lobe Epilepsy | Phase 2 | Terminated | Limited published data |
Drug-Induced Dyskinesia | Phase 1 | Completed | No public results |
The dual targeting of 5-HT~1A~ and σ receptors represents a mechanistically innovative approach for modulating neural circuits involved in mood and anxiety disorders. The 5-HT~1A~ receptor, the most abundant serotonin receptor in the brain, exists as both presynaptic autoreceptors (inhibiting serotonin release in the raphe nuclei) and postsynaptic heteroreceptors (modulating neuronal excitability in limbic regions like the hippocampus, amygdala, and prefrontal cortex) [5] [8]. Activation of postsynaptic 5-HT~1A~ receptors initiates G~i/o~-coupled signaling pathways, leading to:
These cellular effects translate to enhanced neural inhibition within anxiety- and depression-associated circuits. Preclinical evidence confirms that hippocampal 5-HT~1A~ heteroreceptors are critical for stress resilience. Knockdown studies demonstrate that hippocampal (but not raphe) 5-HT~1A~ receptors are required for the antidepressant-like effects of cholinergic modulators, highlighting their postsynaptic importance in mood regulation [8]. Furthermore, 5-HT~1A~ partial agonists like naluzotan avoid the excessive receptor desensitization associated with full agonists, potentially preserving therapeutic effects over time [5].
The σ receptor (particularly σ~1~) is a chaperone protein enriched in mitochondria-associated endoplasmic reticulum membranes (MAMs). It modulates:
Under conditions of circulating steroid deficiency (e.g., stress-induced cortisol reductions), combined 5-HT~1A~ agonism and σ activation produces synergistic neurochemical effects. Preclinical studies reveal that co-administration of a 5-HT~1A~ agonist (osemozotan) and a σ~1~ agonist ((+)-SKF-10,047) significantly enhances prefrontal dopamine release in adrenalectomized/castrated mice compared to sham-operated controls [2]. This synergism correlates with increased neuronal activation (c-Fos expression) in the ventral tegmental area and depends on GABA~A~ receptor modulation [2]. The dopamine-enhancing effect is particularly relevant as prefrontal dopaminergic hypofunction is implicated in anhedonia and cognitive deficits of depression.
Figure: Synergistic Receptor Mechanisms
5-HT~1A~ Activation → • Neuronal hyperpolarization • Reduced anxiety circuit excitability • Enhanced stress resilience │ ├→ Synergistic prefrontal DA release (under low steroids) │ σ~1~ Activation → • Mitochondrial energy optimization • Neuroplasticity modulation • Calcium signaling regulation
The 5-HT~1A~–mitochondrial axis represents another dimension of naluzotan’s potential mechanism. 5-HT~1A~ activation regulates mitochondrial biogenesis via PGC-1α, influencing synaptic energy supply [10]. In disease models (e.g., Fragile X syndrome), 5-HT~1A~ agonists like eltoprazine restore mitochondrial distribution, oxygen consumption, and ATP production at synapses, correcting motor and synaptic deficits [10]. Though not directly studied with naluzotan, this suggests broader implications for its σ-associated mitochondrial effects.
Voltage-dependent signaling adds complexity to 5-HT~1A~ receptor pharmacology. Wild-type 5-HT~1A~ receptors show stronger agonist potency under hyperpolarized membrane potentials, a property mediated by the third intracellular loop [5]. The rare human 5-HT~1A~ variant Arg220Leu (located in this loop) abolishes voltage dependence and impairs β-arrestin–dependent desensitization [5]. This suggests naluzotan’s effects may vary with neuronal membrane potential and genetic background, potentially influencing treatment response variability in clinical trials.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7